molecular formula C18H22Br2O2 B1680110 Estra-1,3,5(10)-triene-3,17-diol, 2,4-dibromo-, (17beta)- CAS No. 19590-55-7

Estra-1,3,5(10)-triene-3,17-diol, 2,4-dibromo-, (17beta)-

Cat. No. B1680110
CAS RN: 19590-55-7
M. Wt: 430.2 g/mol
InChI Key: UTXNYGUZJLLOSP-ZICKVNAASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be similar to that of estradiol, with the addition of two bromine atoms. The exact positions of these atoms could affect the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clear from the available information. It’s likely that it would participate in reactions similar to those of other estradiol derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clear from the available information. As a brominated derivative of estradiol, it would likely have different properties compared to the parent compound .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is similar to estradiol, it may interact with estrogen receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound are not clear from the available information. It could potentially be of interest in the field of medicinal chemistry, given its relation to estradiol .

properties

CAS RN

19590-55-7

Molecular Formula

C18H22Br2O2

Molecular Weight

430.2 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1

InChI Key

UTXNYGUZJLLOSP-ZICKVNAASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)Br)O)Br

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,4-DBE
2,4-dibromo-17-estradiol
2,4-dibromo-17beta-estradiol
2,4-dibromo-17beta-oestradiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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